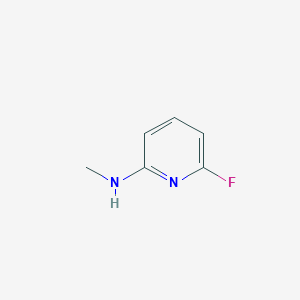

6-fluoro-N-methylpyridin-2-amine

CAS No.: 325707-66-2

Cat. No.: VC5236916

Molecular Formula: C6H7FN2

Molecular Weight: 126.134

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 325707-66-2 |

|---|---|

| Molecular Formula | C6H7FN2 |

| Molecular Weight | 126.134 |

| IUPAC Name | 6-fluoro-N-methylpyridin-2-amine |

| Standard InChI | InChI=1S/C6H7FN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) |

| Standard InChI Key | MJZXZUBWFMNZGN-UHFFFAOYSA-N |

| SMILES | CNC1=NC(=CC=C1)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Formula

6-Fluoro-N-methylpyridin-2-amine consists of a pyridine ring substituted with fluorine at the 6-position and a methylamino group at the 2-position. The molecular formula corresponds to a monoisotopic mass of 126.0596 g/mol. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 6-fluoro-N-methylpyridin-2-amine |

| SMILES | CNC1=NC(=CC=C1)F |

| InChIKey | MJZXZUBWFMNZGN-UHFFFAOYSA-N |

| CAS Number | 325707-66-2 |

| PubChem CID | 10558630 |

The planar pyridine ring facilitates aromatic interactions, while the fluorine atom enhances electrophilicity at adjacent positions .

Synthesis Methods

Ammoniation of 2,6-Difluoropyridine

A common route involves reacting 2,6-difluoropyridine with methylamine or ammonia under controlled conditions. In one protocol, 2,6-difluoropyridine is treated with aqueous methylamine at 105°C for 15 hours, yielding 6-fluoro-N-methylpyridin-2-amine with 94% efficiency . The reaction proceeds via nucleophilic aromatic substitution, where the amine displaces fluorine at the 2-position.

Reaction Scheme:

This method benefits from high regioselectivity and scalability, though it requires careful handling of hydrofluoric acid byproducts .

Hydrazine-Mediated Reduction

An alternative approach, detailed in a 2005 patent, involves hydrazine monohydrate and catalytic hydrogenation. Starting with 3-substituted-2,5,6-trifluoropyridine, hydrazine replaces fluorine at the 2-position to form a hydrazino intermediate. Subsequent reduction with hydrogen gas and Raney nickel yields the target amine .

Advantages:

-

Operates under milder conditions (30–100°C vs. 105°C).

-

Minimizes polyhalogenated byproducts.

Limitations:

Applications in Pharmaceutical Chemistry

Intermediate for Neurological Agents

6-Fluoro-N-methylpyridin-2-amine is a precursor in synthesizing CCR5 receptor modulators, which are investigated for treating HIV and autoimmune diseases. The fluorine atom enhances binding affinity to hydrophobic pockets in proteins, while the methylamine group improves solubility .

Comparison with Analogous Compounds

2-Amino-6-fluoropyridine

Removing the N-methyl group reduces lipophilicity, decreasing blood-brain barrier permeability. This analog is less favored in central nervous system drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume